2-(4-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide
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Overview
Description
2-(4-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde or ketone.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The tetrahydroisoquinoline moiety is known to interact with neurotransmitter receptors, while the sulfonyl group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline: Shares the tetrahydroisoquinoline and sulfonyl groups but lacks the acetamide linkage.
7-(2-(4-fluorophenyl)-2-oxoethoxy)-4-methyl-2H-chromen-2-one: Contains a fluorophenyl group but has a different core structure.
Uniqueness
2-(4-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the tetrahydroisoquinoline moiety contributes to its potential interactions with biological targets.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c20-18-7-5-15(6-8-18)13-19(23)21-10-12-26(24,25)22-11-9-16-3-1-2-4-17(16)14-22/h1-8H,9-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMKUMULWZPWDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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